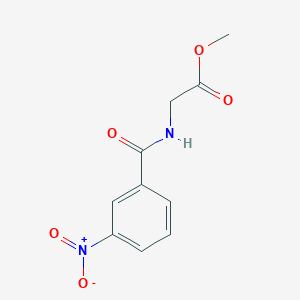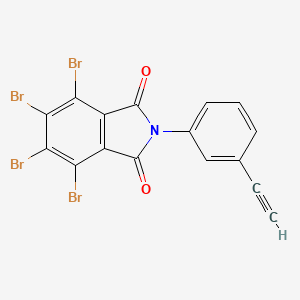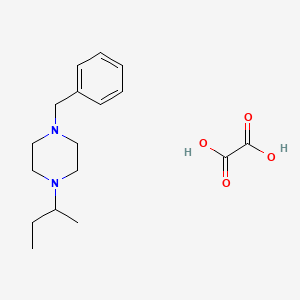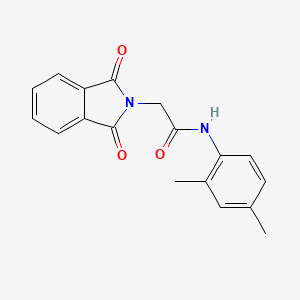
N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide, also known as SBI-0206965, is a small molecule inhibitor that has been developed for the study of autophagy. Autophagy is a cellular process that involves the degradation of cellular components, including damaged organelles and proteins. It is a critical process for maintaining cellular homeostasis and has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. SBI-0206965 has been shown to inhibit the activity of a protein complex called ULK1, which is a key regulator of autophagy.
作用機序
N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide works by binding to the ATP-binding site of ULK1, which is a key component of the autophagy initiation complex. By binding to this site, this compound prevents the phosphorylation of ULK1 and other downstream targets, thereby inhibiting autophagy. The exact mechanism of action of this compound is still being studied, but it is believed to be a competitive inhibitor of ATP binding.
Biochemical and Physiological Effects
This compound has been shown to inhibit autophagy in a variety of cell types, including cancer cells, neuronal cells, and immune cells. The compound has been used to study the effects of autophagy inhibition in disease models, including cancer, neurodegenerative disorders, and infectious diseases. In addition, this compound has been shown to have anti-inflammatory effects in some models.
実験室実験の利点と制限
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide in lab experiments is its specificity for ULK1. By targeting ULK1, researchers can study the effects of autophagy inhibition without affecting other cellular processes. However, one limitation of using this compound is its potency. The compound is highly potent, which can make it difficult to use in some experiments. In addition, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide and autophagy inhibition. One area of research is the development of more potent and selective inhibitors of ULK1. Another area of research is the study of the effects of autophagy inhibition in different disease models. Finally, the role of autophagy in aging and age-related diseases is an area of active research, and this compound may be a useful tool for studying this process.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide has been described in the literature. The compound is typically synthesized in multiple steps, starting with the preparation of a key intermediate molecule. This intermediate is then further modified to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide has been used extensively in scientific research to study the role of autophagy in various diseases. The compound has been shown to be a potent inhibitor of ULK1 activity, which is a critical step in the initiation of autophagy. By inhibiting ULK1, this compound can block the autophagy process and allow researchers to study the effects of autophagy inhibition in disease models.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)21-13-8-6-7-12(9-13)16(20)18-15-10-14(22-19-15)17(3,4)5/h6-11H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKKITZBBJCNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-bromophenyl)-2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5005053.png)
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5005058.png)



![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B5005109.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5005112.png)
![N-(2-methoxyethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5005114.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5005129.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5005133.png)


![8-[(4-methoxyphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5005150.png)